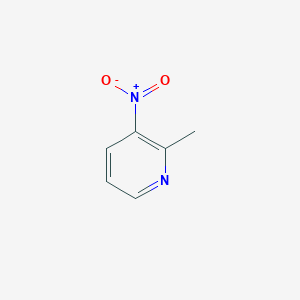









|
REACTION_CXSMILES
|
[C:1](OCC)(=O)CC(OCC)=O.[Na].Cl[C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1>C1(C)C=CC=CC=1>[CH3:1][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1 |^1:11|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 1 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 120° C. (oil bath temperature) for 50 min
|
|
Duration
|
50 min
|
|
Type
|
ADDITION
|
|
Details
|
To this yellow suspension of the solid mass
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 8 h
|
|
Duration
|
8 h
|
|
Type
|
STIRRING
|
|
Details
|
stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 30% H2SO4 (60 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
This reaction mixture was heated to 125° C. (oil bath) for 7 h
|
|
Duration
|
7 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
ADDITION
|
|
Details
|
poured into ice (200 g)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined extracts were dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=CC=C1[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.65 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |